molecular formula C4H6O3 B044764 Succinic semialdehyde CAS No. 692-29-5

Succinic semialdehyde

Cat. No.: B044764
CAS No.: 692-29-5
M. Wt: 102.09 g/mol
InChI Key: UIUJIQZEACWQSV-UHFFFAOYSA-N
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Description

It is formed from gamma-aminobutyric acid by the action of gamma-aminobutyrate aminotransferase and is further oxidized to become succinic acid, which enters the tricarboxylic acid cycle . Succinic semialdehyde is an important intermediate in the metabolism of gamma-aminobutyric acid and gamma-hydroxybutyric acid, playing a crucial role in various biochemical pathways.

Biochemical Analysis

Biochemical Properties

Succinic semialdehyde interacts with various enzymes and proteins in biochemical reactions. It is oxidized into succinic acid by the enzyme this compound dehydrogenase, which uses NAD+ as a cofactor . This interaction is crucial for the metabolic breakdown of GABA . Additionally, this compound reductases (GLYR1 and GLYR2) have been identified to interact with this compound, playing a significant role under abiotic stress conditions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the accumulation of this compound can lead to this compound dehydrogenase deficiency, a rare genetic metabolic disorder .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into succinic acid by this compound dehydrogenase . This enzyme is encoded by the ALDH5A1 gene, and any loss-of-function mutations in this gene can lead to this compound dehydrogenase deficiency .

Metabolic Pathways

This compound is involved in the GABA metabolic pathway . It is formed from GABA and is further oxidized to become succinic acid, which enters the TCA cycle .

Transport and Distribution

It is known that this compound is a metabolite in the GABA metabolic pathway .

Subcellular Localization

This compound is a mitochondrially generated intermediate in the metabolism of GABA . The GLYR1 isoform is cytosolic, whereas the GLYR2 isoform is localized to both mitochondria and plastids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic semialdehyde can be synthesized through the oxidation of gamma-aminobutyric acid using gamma-aminobutyrate aminotransferase. This enzyme catalyzes the conversion of gamma-aminobutyric acid to this compound, which can then be further oxidized to succinic acid by this compound dehydrogenase . The reaction conditions typically involve the presence of cofactors such as NAD+.

Industrial Production Methods

In industrial settings, this compound is produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to express high levels of gamma-aminobutyrate aminotransferase and this compound dehydrogenase, enabling efficient conversion of gamma-aminobutyric acid to this compound and subsequently to succinic acid .

Chemical Reactions Analysis

Types of Reactions

Succinic semialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-3-1-2-4(6)7/h3H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUJIQZEACWQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219231
Record name Succinic semialdehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

692-29-5
Record name 4-Oxobutanoic acid
Source CAS Common Chemistry
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Record name Succinic semialdehyde
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Record name Succinic semialdehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxobutanoic acid
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Record name SUCCINIC SEMIALDEHYDE
Source FDA Global Substance Registration System (GSRS)
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Record name Succinic acid semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The routes detailed in FIG. 12 are able to achieve the maximum theoretical 6-ACA yield of 0.8 moles 6-ACA per mole glucose utilized. The energetic yield is also favorable, with a maximum of 1.6 moles ATP per mole glucose utilized at the maximum product yield. The following assumptions were used to calculate yield: 1) phosphoenolpyruvate (PEP) carboxykinase is able to operate in the ATP-generating direction, 2) NH4 and 6-ACA are transported into the cell by proton antiport, and 3) succinic semialdehyde is formed from alpha-ketoglutarate and/or succinyl-CoA. Succinic semialdehyde dehydrogenase is a NAD(P)H and CoA-dependent aldehyde dehydrogenase that converts succinyl-CoA to succinic semialdehyde. Succinic semialdehyde is formed from alpha-ketoglutarate by two enzymes: alpha-ketoglutarate decarboxylase and 4-aminobutyrate transaminase.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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